molecular formula C25H20FN3O3 B11509239 (2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}prop-2-enenitrile

(2E)-2-(1H-benzimidazol-2-yl)-3-{4-[(2-fluorobenzyl)oxy]-3,5-dimethoxyphenyl}prop-2-enenitrile

Cat. No.: B11509239
M. Wt: 429.4 g/mol
InChI Key: OAXNDPHGSXTQAR-WOJGMQOQSA-N
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Description

The compound (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{4-[(2-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}PROP-2-ENENITRILE is a complex organic molecule that features a benzodiazole core, a fluorophenyl group, and a dimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{4-[(2-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}PROP-2-ENENITRILE typically involves multiple steps, starting from readily available precursors. The key steps include:

    Formation of the Benzodiazole Core: This can be achieved through the cyclization of o-phenylenediamine with a suitable carboxylic acid derivative.

    Introduction of the Fluorophenyl Group: This step often involves a nucleophilic aromatic substitution reaction where a fluorine atom is introduced to the phenyl ring.

    Attachment of the Dimethoxyphenyl Group: This can be done through a series of etherification reactions where methoxy groups are introduced to the phenyl ring.

    Formation of the Prop-2-enenitrile Moiety:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure), and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{4-[(2-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}PROP-2-ENENITRILE: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or alkanes.

Scientific Research Applications

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{4-[(2-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}PROP-2-ENENITRILE: has several scientific research applications:

    Chemistry: It can be used as a building block for the synthesis of more complex molecules.

    Biology: The compound may have potential as a fluorescent probe due to its aromatic structure.

    Medicine: It could be investigated for its potential pharmacological properties, such as anti-inflammatory or anticancer activities.

    Industry: The compound might be used in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which (2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{4-[(2-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}PROP-2-ENENITRILE exerts its effects depends on its specific application. For instance, in a biological context, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity. The pathways involved could include signal transduction cascades or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • (4-Methyl-1,4-diazepan-1-yl)acetic acid hydrate
  • Cyclopropanecarboxylic acid

Uniqueness

(2E)-2-(1H-1,3-BENZODIAZOL-2-YL)-3-{4-[(2-FLUOROPHENYL)METHOXY]-3,5-DIMETHOXYPHENYL}PROP-2-ENENITRILE: is unique due to its specific combination of functional groups and aromatic systems, which confer distinct chemical and physical properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

Molecular Formula

C25H20FN3O3

Molecular Weight

429.4 g/mol

IUPAC Name

(E)-2-(1H-benzimidazol-2-yl)-3-[4-[(2-fluorophenyl)methoxy]-3,5-dimethoxyphenyl]prop-2-enenitrile

InChI

InChI=1S/C25H20FN3O3/c1-30-22-12-16(11-18(14-27)25-28-20-9-5-6-10-21(20)29-25)13-23(31-2)24(22)32-15-17-7-3-4-8-19(17)26/h3-13H,15H2,1-2H3,(H,28,29)/b18-11+

InChI Key

OAXNDPHGSXTQAR-WOJGMQOQSA-N

Isomeric SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2F)OC)/C=C(\C#N)/C3=NC4=CC=CC=C4N3

Canonical SMILES

COC1=CC(=CC(=C1OCC2=CC=CC=C2F)OC)C=C(C#N)C3=NC4=CC=CC=C4N3

Origin of Product

United States

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